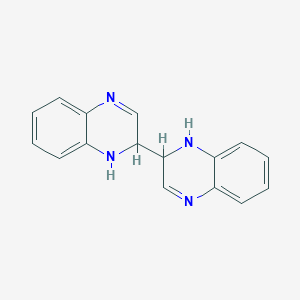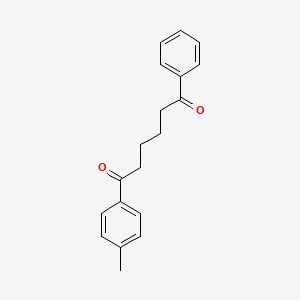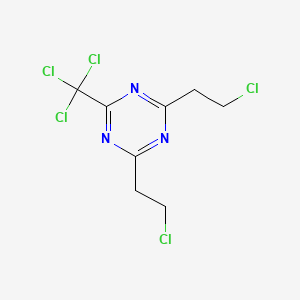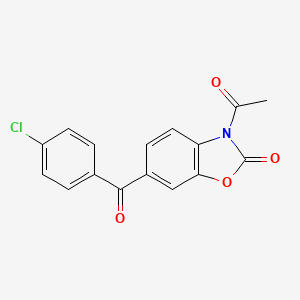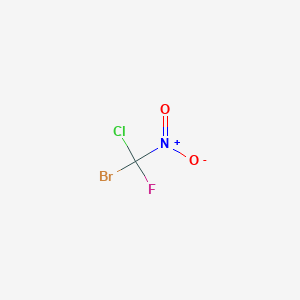![molecular formula C17H17NO2 B14340111 (2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone CAS No. 105285-42-5](/img/structure/B14340111.png)
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone is an organic compound that features a hydroxyphenyl group and a pyrrolidinylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone typically involves the condensation of (2-hydroxyphenyl)methanone with pyrrolidine. One common method involves using absolute ethanol as the reaction medium. The reaction mixture is refluxed for 1-2 hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as a drug candidate due to its biological activity.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The hydroxy group and the nitrogen atom in the pyrrolidine ring play crucial roles in these interactions. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyphenyl)methanone: Lacks the pyrrolidinyl group, leading to different chemical properties.
(2-Hydroxyphenyl)[2-(morpholin-1-yl)phenyl]methanone: Contains a morpholine ring instead of a pyrrolidine ring, which can affect its biological activity and chemical reactivity.
Uniqueness
(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone is unique due to the presence of both a hydroxyphenyl group and a pyrrolidinylphenyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
105285-42-5 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(2-pyrrolidin-1-ylphenyl)methanone |
InChI |
InChI=1S/C17H17NO2/c19-16-10-4-2-8-14(16)17(20)13-7-1-3-9-15(13)18-11-5-6-12-18/h1-4,7-10,19H,5-6,11-12H2 |
InChI Key |
VXSYNGIQADKCES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


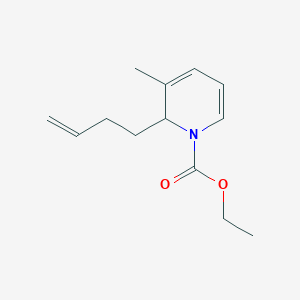


![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
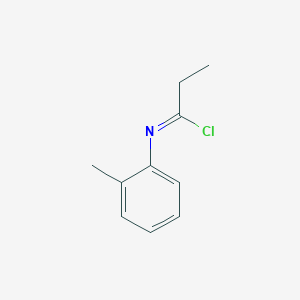
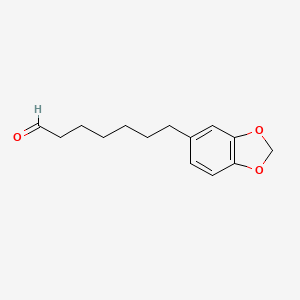
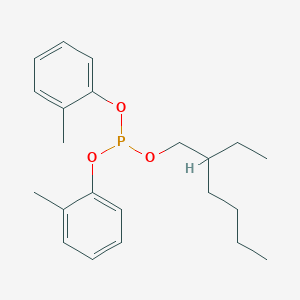
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
